molecular formula C13H12N2O3 B12893117 Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate CAS No. 89812-72-6

Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate

Cat. No.: B12893117
CAS No.: 89812-72-6
M. Wt: 244.25 g/mol
InChI Key: AVCSIPVWKUUHAZ-UHFFFAOYSA-N
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Description

Methyl 2-(1H-pyrrole-2-carboxamido)benzoate is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-pyrrole-2-carboxamido)benzoate typically involves the reaction of 2-aminobenzoic acid with methyl 2-pyrrolecarboxylate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-pyrrole-2-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of nitro, sulfo, or halo derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-(1H-pyrrole-2-carboxamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1H-pyrrole-2-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1H-pyrrole-2-carboxamido)benzoate is unique due to the presence of both the pyrrole ring and the benzoate ester group, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

89812-72-6

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 2-(1H-pyrrole-2-carbonylamino)benzoate

InChI

InChI=1S/C13H12N2O3/c1-18-13(17)9-5-2-3-6-10(9)15-12(16)11-7-4-8-14-11/h2-8,14H,1H3,(H,15,16)

InChI Key

AVCSIPVWKUUHAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN2

Origin of Product

United States

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